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Compound of Interest

Compound Name: 4-Chloropyridine-2-carbonitrile

Cat. No.: B100596

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopic data for 4-Chloropyridine-2-carbonitrile (also known as 4-Chloro-
2-cyanopyridine). This compound is a valuable intermediate in the synthesis of various organic
molecules, particularly in the pharmaceutical and fine chemical industries.[1] A thorough
understanding of its spectroscopic characteristics is essential for reaction monitoring, quality
control, and structural verification.

Spectroscopic Data Summary

The following tables summarize the key *H NMR, predicted 13C NMR, and IR spectroscopic
data for 4-Chloropyridine-2-carbonitrile.

Table 1: *H NMR Spectroscopic Data
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Coupling

Chemical Shift L Inferred
Solvent Multiplicity Constant (J, .
(6, ppm) Assignment
Hz)
CDCls 8.63 d 5.3 H-6
7.72 S - H-3
7.56 -7.54 m - H-5
DMSO-ds 8.65 d 5.0 H-6
7.74 m - H-3
7.56 - 7.54 dd 5.0and 2.0 H-5

Data sourced from ChemicalBook.[2]
Table 2: Predicted 13C NMR Spectroscopic Data

While direct experimental 13C NMR data for 4-Chloropyridine-2-carbonitrile was not found in
the surveyed literature, the following chemical shifts are predicted based on established
substituent effects on the pyridine ring and typical values for nitrile carbons. The chemical shifts
for the parent pyridine molecule are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and
136 ppm (C4). The presence of a chloro group and a nitrile group will significantly influence
these values.
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Carbon Atom

Predicted Chemical Shift
(3, ppm)

Rationale

Cc2

Attached to an electron-

withdrawing nitrile group, but
~135-145 the carbon itself is part of the

nitrile functionality's influence

on the ring.

C3

Adjacent to the nitrile group,
~128-138 _
expected to be deshielded.

C4

Attached to the electronegative
~145-155 chlorine atom, causing

significant deshielding.

C5

Meta to the nitrile and ortho to
~122-130 the chlorine, experiencing

combined effects.

C6

Ortho to the nitrogen, similar to

unsubstituted pyridine but
~150-155 )

influenced by other

substituents.

CN (Nitrile)

Typical range for nitrile
~115-125 yp g
carbons.

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
2239 Strong C=N (Nitrile) stretch[2]
. C=C/C=N Aromatic ring
1568 Medium-Strong
stretch[2]
] C=C/C=N Aromatic ring
1549 Medium-Strong
stretch[2]
) C=C/C=N Aromatic ring
1462 Medium
stretch[2]
1379 Medium C-H in-plane bend
C-H out-of-plane bend / C-CI
844 Strong .
stretch region
704 Medium C-H out-of-plane bend

Data sourced from ChemicalBook (KBr pellet).[2]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic
techniques. Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 4-Chloropyridine-2-carbonitrile is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl
sulfoxide-de, DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically
operating at a frequency of 300 MHz or higher for *H NMR.

e 1H NMR Acquisition:

o The spectrometer is tuned and the magnetic field is shimmed for homogeneity.
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o A standard one-pulse sequence is used to acquire the spectrum.
o Data is typically acquired over a spectral width of 0-10 ppm.

o The chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm)
or an internal standard like tetramethylsilane (TMS) at O ppm.

e 13C NMR Acquisition:

o A proton-decoupled pulse program is typically used to simplify the spectrum to single lines
for each unique carbon atom.

o Alarger number of scans is required compared to *H NMR due to the low natural
abundance of the 13C isotope (1.1%).

o The spectral width is typically 0-220 ppm.

o Chemical shifts are referenced to the solvent peak (e.g., CDCIs at 77.16 ppm).
Infrared (IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of 4-Chloropyridine-2-carbonitrile is finely ground with about 100-
200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and
pestle.

o The resulting powder is transferred to a pellet-pressing die.

o A hydraulic press is used to apply several tons of pressure to the die, forming a thin,
transparent KBr pellet containing the sample.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
o Data Acquisition:

o A background spectrum of the empty sample compartment (or a pure KBr pellet) is
collected to account for atmospheric CO2 and Hz0, as well as instrumental artifacts.
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o The KBr pellet with the sample is placed in the spectrometer's sample holder.

o The sample spectrum is recorded, typically in the mid-IR range of 4000-400 cm~*. The
final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 4-
Chloropyridine-2-carbonitrile using the spectroscopic methods described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b100596?utm_src=pdf-body
https://www.benchchem.com/product/b100596?utm_src=pdf-body
https://www.benchchem.com/product/b100596?utm_src=pdf-body-img
https://www.benchchem.com/product/b100596?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. dsc.dug.edu [dsc.dug.edu]
e 2.13C NMR Chemical Shift [sites.science.oregonstate.edu]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
Chloropyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100596#spectroscopic-data-of-4-chloropyridine-2-
carbonitrile-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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